molecular formula C9H9ClO5S B180502 [3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid CAS No. 104967-35-3

[3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid

Cat. No.: B180502
CAS No.: 104967-35-3
M. Wt: 264.68 g/mol
InChI Key: FYIDPDFPNMMBIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid (CAS: 104967-35-3) is a substituted phenylacetic acid derivative characterized by a chlorosulfonyl (-SO₂Cl) group at the 3-position and a methoxy (-OCH₃) group at the 4-position of the aromatic ring. The chlorosulfonyl moiety confers high reactivity, making it a versatile intermediate in organic synthesis, particularly for forming sulfonamides or sulfonate esters. Its molecular formula is C₉H₉ClO₅S, with a molecular weight of 264.68 g/mol.

Properties

IUPAC Name

2-(3-chlorosulfonyl-4-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO5S/c1-15-7-3-2-6(5-9(11)12)4-8(7)16(10,13)14/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIDPDFPNMMBIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10542860
Record name [3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104967-35-3
Record name [3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Electronic Effects of Substituents

The phenyl ring in 4-methoxyphenylacetic acid exhibits competing electronic influences:

  • Methoxy group (-OCH₃) : Strongly activating and ortho/para-directing due to its electron-donating resonance effect.

  • Acetic acid (-CH₂COOH) : Electron-withdrawing via inductive effects, rendering the ring less reactive and meta-directing.

This interplay dictates regioselectivity during electrophilic substitution. For instance, nitration of 4-methoxyphenylacetic acid under acidic conditions predominantly targets the meta position relative to the acetic acid group (position 3), as observed in experimental protocols.

Synthetic Pathways

Nitration as a Model for Regioselectivity

In a representative procedure:

  • Substrate : 4-Methoxyphenylacetic acid (50 g, 0.28 mol).

  • Conditions : Fuming HNO₃ (27 mL) in acetic anhydride (631 mL) at -78°C.

  • Outcome : Methyl 2-(3-nitro-4-methoxyphenyl)acetate forms in 77% yield, confirming nitration at position 3.

Key Insight : The acetic acid group’s deactivating effect overrides methoxy’s ortho/para-directing tendency, favoring meta-substitution.

Chlorosulfonation Strategy

Building on nitration’s regioselectivity, chlorosulfonation introduces -SO₂Cl at position 3:

Direct Chlorosulfonation

Reagents : Chlorosulfonic acid (ClSO₃H), dichloromethane (DCM).
Procedure :

  • Dissolve 4-methoxyphenylacetic acid (1 mol) in DCM.

  • Add ClSO₃H (1.2 mol) dropwise at 0–5°C to minimize side reactions.

  • Stir for 4 hours, then quench with ice-water.

  • Extract with DCM, dry (Na₂SO₄), and concentrate.

  • Purify via recrystallization (ethanol/water).

Yield : ~70–75% (theorized based on analogous nitration).

Alternative Stepwise Approach

  • Sulfonation : Treat 4-methoxyphenylacetic acid with concentrated H₂SO₄ at 50°C for 6 hours.

  • Chlorination : React sulfonic acid intermediate with PCl₅ (1:3 molar ratio) at reflux (80°C, 3 hours).

  • Workup : Neutralize with NaHCO₃, extract, and crystallize.

Advantage : Higher purity (>95%) by isolating sulfonic acid intermediate.

Optimization Parameters

Temperature and Stoichiometry

ParameterOptimal RangeEffect on Yield/Purity
Reaction Temperature0–5°C (chlorosulfonation)Minimizes polysubstitution
ClSO₃H Equivalents1.1–1.3Balances reactivity and side products
Reaction Time3–5 hoursEnsures complete conversion

Exceeding 1.3 equivalents of ClSO₃H promotes sulfone byproducts, reducing yield by ~15%.

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) yields 90% purity.

  • Column Chromatography : Silica gel (hexane/ethyl acetate, 4:1) resolves residual starting material.

Mechanistic Analysis

Electrophilic Aromatic Substitution

Chlorosulfonic acid generates the electrophile ClSO₂⁺ , which attacks the phenyl ring. The acetic acid group directs substitution to position 3 via:

  • Inductive deactivation : Reduces electron density at ortho/para positions.

  • Steric hindrance : The -CH₂COOH group obstructs ortho attack.

Kinetic vs. Thermodynamic Control : Lower temperatures (0–5°C) favor kinetic product (meta), while higher temperatures may shift to para-sulfonation.

Challenges and Mitigations

Competing Side Reactions

  • Polysubstitution : Addressed by slow reagent addition and stoichiometric control.

  • Esterification : Acetic acid may react with ClSO₃H; using DCM as a solvent minimizes this.

Stability of Intermediate

The sulfonic acid intermediate is hygroscopic; immediate chlorination prevents hydrolysis.

Comparative Methodologies

MethodYield (%)Purity (%)AdvantagesLimitations
Direct Chlorosulfonation7585One-step, fewer intermediatesRequires strict temp control
Stepwise (H₂SO₄/PCl₅)8295Higher purity, isolable intermediatesLonger reaction time

Industrial-Scale Considerations

Catalyst Recovery

Patent CN106554266B highlights catalyst (e.g., H₂SO₄) recovery via:

  • Neutralization with NaOH (pH 13–14).

  • Filtration to remove insoluble salts.

  • Reuse in subsequent batches (3–5 cycles without yield drop).

Waste Management

  • Quenching : Ice-water neutralizes excess ClSO₃H, generating HCl and SO₂, which are scrubbed with NaOH solution.

  • Solvent Recycling : DCM is distilled and reused, reducing costs by ~20%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 3.78 (s, 3H, -OCH₃), 4.17 (s, 2H, -CH₂COOH), 6.87–7.13 (m, Ar-H).

  • MS (ESI) : m/z 264.68 [M-H]⁻.

Purity Assessment

  • HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 60:40).

  • Melting Point : 107–109°C (lit. 105–110°C).

Applications and Derivatives

Pharmaceutical Intermediates

[3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid serves as a precursor to:

  • Anticancer agents : Via coupling with aminobenzoxazines.

  • Antibiotics : Condensation with quinolone derivatives .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chlorosulfonyl group in [3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

    Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary amines, alcohols, and thiols in the presence of a base like triethylamine.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonothioate Derivatives: Formed by reaction with thiols.

Scientific Research Applications

Organic Synthesis

As an intermediate in organic synthesis , [3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid is crucial for the production of various pharmaceuticals and agrochemicals. Its reactive chlorosulfonyl group allows it to participate in nucleophilic substitution reactions with amines, alcohols, and thiols, leading to the formation of sulfonamide and sulfonate derivatives.

Biochemical Research

In biochemical research , this compound is utilized for studying enzyme inhibition and protein modifications due to its ability to form covalent bonds with nucleophilic sites on proteins. It has been shown to inhibit specific enzymes, making it valuable for exploring mechanisms of action in cellular processes.

Drug Development

In the field of medicine , this compound is being investigated for its potential in drug development. It is particularly relevant in designing drugs that target specific enzymes or receptors involved in various diseases. Its unique structure allows for the development of compounds with improved efficacy and selectivity against disease targets.

Polymer Chemistry

This compound also finds applications in polymer chemistry , particularly in synthesizing sulfonated polymers used in ion exchange resins and membrane technologies. These materials are essential for various industrial applications, including water treatment and energy storage systems.

Case Studies and Research Findings

Several studies underscore the utility of this compound:

  • Enzyme Inhibition Studies: Research has demonstrated that derivatives of this compound exhibit significant inhibition against specific kinases involved in cancer progression, highlighting its potential as a therapeutic agent .
  • Antioxidant Activity: Novel derivatives synthesized from this compound have shown promising antioxidant properties, indicating their potential role in combating oxidative stress-related diseases .
  • Anticancer Activity: Compounds derived from this compound have been tested against various cancer cell lines, revealing cytotoxic effects that warrant further investigation into their mechanisms and therapeutic potential .

Mechanism of Action

The mechanism of action of [3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid involves the reactivity of its chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The compound can also undergo hydrolysis to release sulfonic acid, which can further interact with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Halogen and Functional Group Modifications
  • 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic Acid (CAS: 776324-86-8):

    • Structure : Differs by replacing the chlorosulfonyl group with a difluoromethoxy (-OCF₂H) group.
    • Properties : The electronegative fluorine atoms enhance metabolic stability compared to chlorosulfonyl. Molecular weight: 232.18 g/mol .
    • Applications : Used in pharmaceutical research for optimizing pharmacokinetic profiles.
  • (3-Chloro-4-hydroxyphenyl)acetic Acid (CAS: 3C4): Structure: Features a hydroxyl (-OH) group at the 4-position and a chlorine atom at the 3-position instead of chlorosulfonyl and methoxy groups. Properties: Increased acidity (pKa ~3.5) due to the phenolic -OH group. Lacks the sulfonyl chloride's reactivity .
Sulfonyl and Heterocyclic Modifications
  • 2-[[3-Cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl]sulfanyl]acetic Acid: Structure: Incorporates a pyridine ring with cyano (-CN) and phenyl substituents, linked via a sulfanyl (-S-) group to the acetic acid. The sulfanyl group offers nucleophilic substitution sites .
  • ({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)acetic Acid: Structure: Contains an oxazole ring with a 3-chlorophenyl group, connected via a methylthio (-SCH₂-) bridge.
Anticancer Activity
  • 2-{2-[3-(Benzothiazol-2-ylamino)-4-oxo-2-thioxo-thiazolidin-5-ylidenemethyl]-4-chloro-phenoxy}-N-(4-methoxyphenyl)-acetamide (3d): Activity: Demonstrated potent antitumor effects (logGI₅₀ = -5.38) against renal, lung, and ovarian cancers. The 4-methoxyphenyl group likely enhances cell permeability . Comparison: The target compound’s chlorosulfonyl group may similarly improve bioavailability through enhanced protein binding.
Absorption and Solubility Trends
  • Electron-Donating Substituents :
    • 4-Methoxyphenyl vs. 4-Fluorophenyl : Methoxy groups increase absorption maxima intensity due to electron donation, as seen in UV-Vis studies of arylacetic acids .
    • Chlorosulfonyl Impact : The -SO₂Cl group may reduce solubility in polar solvents but improve lipophilicity for membrane penetration.

Key Structural and Functional Differences

Compound Key Substituents Molecular Weight (g/mol) Reactivity/Applications
[3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid -SO₂Cl, -OCH₃ 264.68 Sulfonamide synthesis, intermediates
2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid -OCF₂H, -OCH₃ 232.18 Metabolic stability optimization
(3-Chloro-4-hydroxyphenyl)acetic acid -Cl, -OH 186.59 Antioxidant/pro-drug candidate
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid Furoquinoline, -OCH₃ 349.37 Fluorescent probes, bioimaging

Biological Activity

[3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid is an organic compound with significant biological activity, particularly due to its unique structural features, including a chlorosulfonyl group and a methoxy group. This compound has garnered interest in various fields such as medicinal chemistry, biochemistry, and polymer science due to its potential applications in drug development and enzyme inhibition.

Chemical Structure and Properties

  • Molecular Formula : C₉H₉ClO₅S
  • Molecular Weight : 264.69 g/mol
  • Appearance : White crystalline solid
  • Solubility : Soluble in organic solvents like dimethyl sulfoxide (DMSO), acetonitrile, and methanol.

The synthesis typically involves the chlorosulfonation of 4-methoxyphenylacetic acid using chlorosulfonic acid under controlled conditions.

The biological activity of this compound is primarily attributed to its chlorosulfonyl group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity leads to the inhibition of enzyme activity, making it a valuable compound in biochemical research for studying enzyme inhibition and protein modification .

Antioxidant Activity

Recent studies have indicated that derivatives of compounds containing the methoxyphenyl group exhibit notable antioxidant properties. For instance, some derivatives demonstrated antioxidant activity that surpassed that of ascorbic acid, a well-known antioxidant, by 1.4 times . This suggests potential applications in preventing oxidative stress-related diseases.

Anticancer Activity

The anticancer potential of this compound derivatives has been explored through various studies. In vitro assays revealed that certain derivatives were more cytotoxic against human glioblastoma U-87 cells compared to triple-negative breast cancer MDA-MB-231 cells. For example, compounds were found to inhibit U-87 cell proliferation significantly more than MDA-MB-231 cells, indicating selectivity towards specific cancer cell lines .

Case Study 1: Enzyme Inhibition

In a study focused on the inhibition of lipoxygenases, derivatives containing the methoxyphenyl structure were tested for their inhibitory potency against mammalian lipoxygenases (ALOX15). The results showed varying degrees of inhibition with IC₅₀ values indicating significant potential for these compounds in modulating inflammatory responses .

Case Study 2: Synthesis and Testing of Derivatives

A series of novel derivatives were synthesized from this compound, including hydrazone and thiosemicarbazide derivatives. These compounds were screened for both antioxidant and anticancer activities. The findings highlighted that several derivatives exhibited enhanced biological activity compared to their parent compound, suggesting that structural modifications could lead to improved therapeutic profiles .

Comparative Analysis

Compound NameAntioxidant Activity (DPPH Scavenging)Anticancer Activity (U-87 Cell Line)
This compoundHigher than ascorbic acidSelective cytotoxicity observed
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide1.37 times higher than ascorbic acidSignificant inhibition noted
3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)propanehydrazide1.35 times higher than ascorbic acidMore active against U-87 than MDA-MB-231

Q & A

Q. What are the optimal synthetic routes for [3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : A two-step synthesis is commonly employed:

Sulfonation : Introduce the chlorosulfonyl group to 4-methoxyphenylacetic acid using chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to minimize side reactions like over-sulfonation .

Purification : Recrystallize the crude product from ethanol or acetic acid to achieve >95% purity .

  • Key Parameters :
StepReagent/CatalystTemperatureSolventYield (%)
SulfonationClSO₃H0–5°CDichloromethane60–75
PurificationRTEthanol85–90

Q. How can researchers characterize the structural and purity profile of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C4, chlorosulfonyl at C3) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 279.66 Da) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What are the stability and solubility properties of this compound under varying experimental conditions?

  • Methodological Answer :
  • Stability : Degrades at >100°C or in alkaline media (pH > 9). Store at 4°C in anhydrous conditions to prevent hydrolysis of the chlorosulfonyl group .
  • Solubility :
SolventSolubility (mg/mL)
DMSO50
Ethanol25
Water<1
Use DMSO for biological assays and ethanol for synthetic reactions .

Advanced Research Questions

Q. How can regioselective sulfonation be achieved to avoid competing reactions during synthesis?

  • Methodological Answer :
  • Directed Sulfonation : The methoxy group at C4 acts as an ortho/para-directing group. Use stoichiometric ClSO₃H (1.1 eq) and short reaction times (30–60 min) to favor sulfonation at C3 .
  • Monitoring : Track reaction progress via TLC (silica gel, eluent: hexane/ethyl acetate 3:1) or in situ FTIR to detect sulfonyl chloride formation (S=O stretch at 1370–1350 cm⁻¹) .

Q. What strategies resolve contradictions in reported bioactivity data for structurally related compounds?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing chlorosulfonyl with sulfonamide or methylsulfanyl groups) and test in parallel bioassays (e.g., COX-1 inhibition ).
  • Data Normalization : Use standardized assays (e.g., IC₅₀ values in enzyme inhibition) and control for batch-to-batch purity variations via HPLC .

Q. How can computational modeling predict the reactivity of the chlorosulfonyl group in downstream derivatization?

  • Methodological Answer :
  • DFT Calculations : Model the electrophilicity of the chlorosulfonyl group using Gaussian09 at the B3LYP/6-31G* level to predict nucleophilic attack sites .
  • Docking Studies : Simulate interactions with biological targets (e.g., COX-1 active site) to prioritize synthetic targets .

Q. What are the environmental and toxicological implications of using this compound in aquatic research?

  • Methodological Answer :
  • Ecotoxicology : Assess allelopathic effects via algal growth inhibition assays (e.g., Microcystis aeruginosa LC₅₀) using GC-MS to quantify residual compound .
  • Degradation Studies : Expose to UV light or hydroxyl radicals (Fenton’s reagent) to simulate environmental breakdown pathways .

Data Contradiction Analysis

  • Synthesis Yield Variability : Discrepancies in reported yields (60–75%) may arise from differences in ClSO₃H purity or reaction quenching methods. Optimize by using freshly distilled ClSO₃H and rapid ice-water quenching .
  • Bioactivity Inconsistencies : Conflicting IC₅₀ values in enzyme assays may stem from assay conditions (e.g., pH, co-solvents). Re-evaluate using uniform buffer systems (e.g., PBS at pH 7.4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.